1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide p97 Inhibitor CB-5083 is an orally bioavailable inhibitor of valosin-containing protein (VCP) p97, with potential antineoplastic activity. Upon oral administration, CB-5083 specifically binds to and inhibits the activity of p97. This prevents ubiquitin-dependent protein degradation and causes cellular accumulation of poly-ubiquitinated proteins. The inhibition of endoplasmic reticulum (ER)-associated protein degradation activates the ER-dependent stress response pathway, and leads to both an induction of apoptosis and inhibition of cell proliferation in susceptible tumor cells. p97, a type II AAA ATPase, plays a key role in cellular protein homeostasis. Its overexpression in many tumor cell types is associated with increased tumor cell proliferation and survival.
Brand Name: Vulcanchem
CAS No.: 1542705-92-9
VCID: VC0549047
InChI: InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28)
SMILES: CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N
Molecular Formula: C24H23N5O2
Molecular Weight: 413.5 g/mol

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

CAS No.: 1542705-92-9

Cat. No.: VC0549047

Molecular Formula: C24H23N5O2

Molecular Weight: 413.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide - 1542705-92-9

Specification

CAS No. 1542705-92-9
Molecular Formula C24H23N5O2
Molecular Weight 413.5 g/mol
IUPAC Name 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide
Standard InChI InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28)
Standard InChI Key RDALZZCKQFLGJP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N
Canonical SMILES CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N
Appearance White to off-white solid powder

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide is a complex organic compound with a unique molecular structure. It is classified as a fused pyrimidine compound with multiple functional groups that contribute to its biological activity. The compound features a benzylamino group attached to a pyrano[4,3-d]pyrimidine core structure, with a 2-methylindole-4-carboxamide moiety at another position. This specific arrangement of functional groups is crucial for its biological activity and target specificity. The compound is also known by several synonyms, including CB-5083, CB5083, CS-1553, EOS-61078, and others, with CB-5083 being the most commonly used designation in scientific literature .

Physical and Chemical Properties

The physical and chemical properties of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide are essential for understanding its behavior in biological systems and for formulation development. The compound exists as a white to light yellow solid at room temperature . It has limited water solubility but dissolves well in organic solvents, which is typical for many drug candidates. These properties influence its bioavailability and administration routes in potential therapeutic applications.

PropertyValueSource
CAS Number1542705-92-9
Molecular FormulaC24H23N5O2
Molecular Weight413.47 g/mol
Physical AppearanceWhite to light yellow solid
SolubilityInsoluble in H₂O; ≥20.65 mg/mL in DMSO; ≥4.4 mg/mL in EtOH
Storage Temperature-20°C
Boiling Point760.5±70.0 °C (Predicted)
Density1.37±0.1 g/cm³ (Predicted)
pKa15.99±0.30 (Predicted)
Standard InChIKeyRDALZZCKQFLGJP-UHFFFAOYSA-N
Shelf Life>2 years if stored properly

Structural Features

The molecular structure of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide consists of several key components that define its chemical behavior and biological activity. The pyrano[4,3-d]pyrimidine core is a fused heterocyclic system that serves as the central scaffold of the molecule. This core structure is partially saturated, with dihydro groups at the 7,8 positions and a 5H designation indicating another potential point of saturation . The benzylamino group attached to the 4-position of the pyrimidine ring contributes to the compound's binding affinity to its target protein. The 2-methylindole-4-carboxamide moiety at another position provides additional structural features that enhance target specificity and potency. This complex arrangement of functional groups creates a three-dimensional structure that is complementary to its biological target, explaining its high specificity and potency as a VCP inhibitor.

Mechanism of Action

Target Protein Interaction

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide functions primarily as an inhibitor of valosin-containing protein (VCP), also known as p97. VCP is a hexameric ATPase that plays a crucial role in cellular protein homeostasis by facilitating the extraction and unfolding of ubiquitylated proteins destined for degradation. The compound specifically targets the D2 ATPase domain of VCP, binding competitively to this site and preventing ATP binding and subsequent protein unfolding processes. This specific interaction is the foundational mechanism underlying the compound's biological effects. The binding is highly selective, allowing the compound to target VCP with minimal off-target effects, which is desirable for potential therapeutic applications. The structural features of the compound, particularly the unique arrangement of its functional groups, contribute to its high binding affinity and specificity for the VCP target.

Disruption of Protein Homeostasis

By inhibiting VCP function, 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide disrupts the cellular machinery responsible for protein degradation and quality control. This inhibition leads to the accumulation of poly-ubiquitinated proteins within the cell, as these proteins can no longer be properly processed for degradation. The buildup of these proteins creates cellular stress, particularly in the endoplasmic reticulum (ER), where many proteins are synthesized and folded. This disruption is particularly impactful in cancer cells, which often have higher protein synthesis rates and consequently greater dependency on protein degradation pathways. The compound's ability to selectively target this vulnerability in cancer cells forms the basis of its potential as an anticancer agent. The disruption of protein homeostasis is a relatively novel approach to cancer therapy, distinct from traditional cytotoxic agents that target DNA replication or cell division.

Activation of Stress Response Pathways

Structure-Activity Relationships and Related Compounds

Structural Analogs

Several compounds share structural similarities with 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide, forming a family of related molecules with varying biological activities. These include compounds with modifications to the core pyrimidine structure, alterations in the substituents, or changes in the saturation patterns of the rings . For example, the patent literature describes related compounds such as 1-[4-(benzylamino)-8-methoxyquinazolin-2-yl]-2-methylindole-4-carboxamide and 1-[4-(benzylamino)thieno[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide, which maintain the core functional elements but with variations in the heterocyclic scaffold . Another related compound is 1-(4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)-2-methyl-1H-indole-4-carbonitrile, which differs from the parent compound by having a carbonitrile group instead of a carboxamide. These structural variations provide insights into the structure-activity relationships and may lead to the development of next-generation compounds with improved properties.

Structure-Activity Relationships

Analysis of the structure-activity relationships among these related compounds provides valuable insights into the structural features essential for VCP inhibition and anticancer activity. The specific arrangement of functional groups, including the benzylamino moiety, the fused pyrimidine core, and the indole carboxamide component, contributes to the compound's binding affinity and selectivity for its target protein. Modifications to these key structural elements can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, the presence of the carboxamide group at the 4-position of the indole ring appears to be important for maintaining potent activity against VCP, as evidenced by the related compounds described in the patent literature . The saturation pattern of the heterocyclic rings also influences the three-dimensional structure of the molecule, affecting its fit within the binding pocket of the target protein. These structure-activity insights are crucial for the rational design of next-generation VCP inhibitors with potentially improved properties.

Functional Group Contributions

Synthetic Approaches and Characterization

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide. Several analytical techniques are typically employed for this purpose, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. NMR spectroscopy provides detailed information about the hydrogen and carbon atoms in the molecule, helping to confirm the connectivity and arrangement of functional groups. Mass spectrometry determines the molecular weight and fragmentation pattern, offering further structural confirmation. High-performance liquid chromatography (HPLC) assesses the purity of the compound and can detect the presence of impurities or degradation products. X-ray crystallography, if applicable, provides the most definitive three-dimensional structural information. These analytical data collectively establish the structural identity and quality of the compound, which is critical for both research applications and clinical development.

Future Research Directions and Challenges

Optimizing Pharmacological Properties

Future research on 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide will likely focus on optimizing its pharmacological properties to enhance its therapeutic potential. This optimization may involve structural modifications to improve solubility, bioavailability, metabolic stability, or target selectivity. The limited water solubility of the current compound (insoluble in water according to the data) presents challenges for formulation and administration, which might be addressed through chemical modifications or advanced drug delivery systems . Additionally, further studies on the pharmacokinetics and pharmacodynamics of the compound in various animal models will provide insights into its behavior in vivo and guide dose selection for clinical studies. Understanding the relationship between plasma concentration and target inhibition is particularly important for determining optimal dosing regimens. These optimizations aim to enhance the compound's efficacy while minimizing potential side effects, ultimately improving its chances of success in clinical development.

Overcoming Resistance Mechanisms

As with many targeted therapies, the development of resistance mechanisms is a significant challenge that may limit the long-term efficacy of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide in clinical settings. Cancer cells may adapt to VCP inhibition through various mechanisms, such as mutations in the target protein, upregulation of alternative degradation pathways, or changes in cellular stress response mechanisms. Understanding these potential resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies with complementary mechanisms of action or next-generation inhibitors that can address resistant variants of the target. Preclinical studies in resistant cell lines and patient-derived xenograft models can provide valuable insights into these mechanisms and guide the development of more durable therapeutic approaches. This area of research is particularly important for maximizing the clinical benefit of VCP inhibitors and ensuring their long-term utility in cancer treatment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator